molecular formula C24H29NO3 B4822420 cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4822420
M. Wt: 379.5 g/mol
InChI Key: WHUHEFIVKUWOCG-UHFFFAOYSA-N
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Description

Cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a cyclooctyl group, a phenyl group, and a tetrahydroindole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s indole core makes it a candidate for studying biological processes, as indoles are known to interact with various biological targets.

    Medicine: Potential pharmaceutical applications include developing new drugs for treating diseases, given the biological activity of indole derivatives.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can affect signaling pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The cyclooctyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

cyclooctyl 3-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-16-22-20(14-18(15-21(22)26)17-10-6-5-7-11-17)25-23(16)24(27)28-19-12-8-3-2-4-9-13-19/h5-7,10-11,18-19,25H,2-4,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUHEFIVKUWOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3)C(=O)OC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
cyclooctyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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